

synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate from dimethyl acetylenedicarboxylate

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Compound of Interest

Compound Name: *methyl 5-hydroxy-1H-pyrazole-3-carboxylate*

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Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

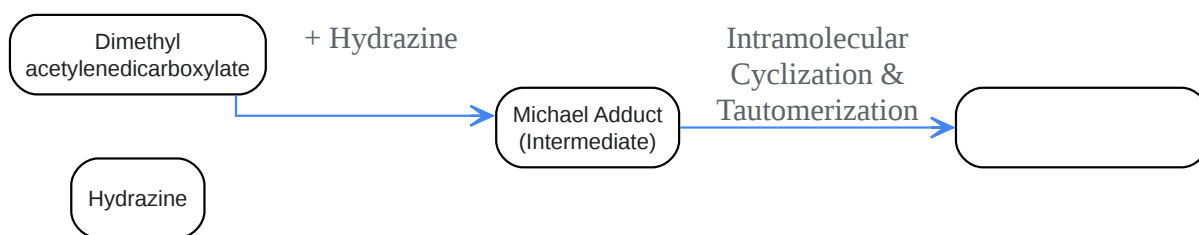
This technical guide provides a comprehensive overview of the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and expected product characterization.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classical and efficient route to this scaffold.^{[1][2][3]}

Reaction Pathway

The synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** from dimethyl acetylenedicarboxylate and hydrazine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial Michael addition of hydrazine to one of the carbonyl-activated alkyne carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.



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Caption: Reaction pathway for the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4][5] Researchers should optimize conditions for the specific reaction with unsubstituted hydrazine.

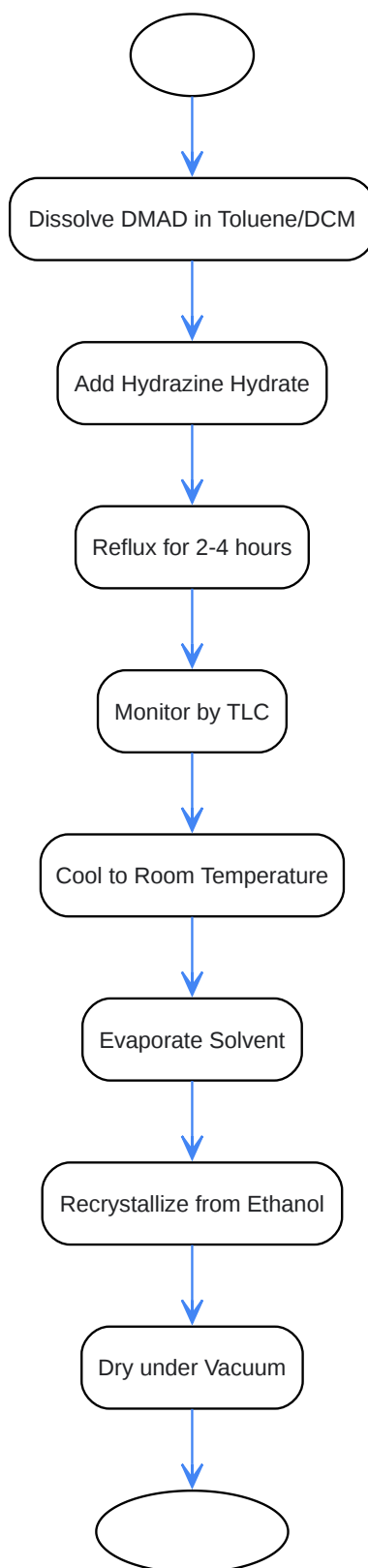
3.1. Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Volume/Mass
Dimethyl acetylenedicarboxylate (DMAD)	142.11	10.0	1.42 g
Hydrazine hydrate (~50-60%)	50.06	10.0	~0.6 mL
Methanol	-	-	50 mL
Toluene	-	-	25 mL
Dichloromethane (DCM)	-	-	25 mL
Ethanol (for recrystallization)	-	-	As needed

3.2. Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) in a 1:1 mixture of toluene and dichloromethane (50 mL total).
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (~0.6 mL, 10.0 mmol) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the resulting solid residue from hot ethanol to obtain the pure product.
- **Drying:** Dry the purified crystals under vacuum.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The following table summarizes the expected and reported quantitative data for the target compound and its close analogs.

Property	Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (Expected)	Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4][5]	Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula	C ₅ H ₆ N ₂ O ₃	C ₁₁ H ₁₀ N ₂ O ₃	C ₆ H ₈ N ₂ O ₃
Molar Mass (g/mol)	142.11	218.20	156.14
Appearance	White to off-white solid	White solid	Solid
Melting Point (°C)	Not reported; likely in the range of 190-210	188	195-200[6]
Yield (%)	Not reported; expected to be moderate to high	Not explicitly stated, but described as "highly efficient"[4]	-
¹ H NMR (DMSO-d ₆ , δ ppm)	Estimated: ~12.0-13.0 (br s, 1H, OH), ~11.0-12.0 (br s, 1H, NH), ~5.8-6.0 (s, 1H, pyrazole-H), ~3.7-3.8 (s, 3H, OCH ₃)	12.16 (s, 1H, OH), 7.34-7.74 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH ₃)	-
¹³ C NMR (DMSO-d ₆ , δ ppm)	Estimated: ~160-165 (C=O), ~155-160 (C-5), ~135-140 (C-3), ~90-95 (C-4), ~50-55 (OCH ₃)	Not reported	-
FTIR (cm ⁻¹)	Estimated: ~3200-3400 (O-H, N-H), ~1720-1740 (C=O ester)	3204 (O-H), 1728 (C=O ester), 1249 (C-O)[4]	-

Note: Spectroscopic data for the target compound are estimates based on the data for the phenyl-substituted analog and general knowledge of pyrazole chemistry. Actual values may vary.

Conclusion

This technical guide provides a framework for the synthesis of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** from dimethyl acetylenedicarboxylate and hydrazine. The provided experimental protocol, adapted from a reliable source, offers a solid starting point for laboratory synthesis. The characterization data, while partially estimated, serves as a useful reference for product identification. This synthesis route is expected to be an efficient method for obtaining a key intermediate for further elaboration in drug discovery and development programs.

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